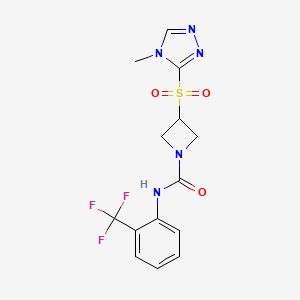
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide, also known as PDP or PDP-1, is a chemical compound that has been extensively studied in the field of scientific research. It is a potent inhibitor of the protein phosphatase 2A (PP2A), which is a key regulator of cell growth and division. PP2A is involved in many cellular processes, including DNA replication, protein synthesis, and cell signaling. The inhibition of PP2A by PDP has been shown to have significant effects on cancer cells, making it a promising target for cancer therapy.
Scientific Research Applications
Molecular and Supramolecular Structures
Research has focused on the molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide. These studies reveal intricate details about the torsion angles, hydrogen bonding, and intermolecular π-π stacking interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Jacobs et al., 2013).
Synthesis of Chiral Nonracemic Compounds
Another area of application is in the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines through stereospecific substitutions, highlighting the importance of such compounds in asymmetric synthesis and their potential utility in the development of new pharmaceuticals and catalysts (Uenishi et al., 2004).
Catalytic Activities and Ionic Liquids
Further research includes the study of solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, a key step in the synthesis of ionic liquids. This work demonstrates the compound's role in promoting environmentally friendly chemical reactions, offering insights into green chemistry applications (Fringuelli et al., 2004).
Electrophilic Methane Conversion
In the broader context of methane conversion, studies discuss the potential of such compounds in facilitating electrophilic conversion reactions of methane to condensed and substituted products. This research direction could pave the way for innovative methods in methane utilization and conversion, addressing challenges in energy and resource efficiency (Olah, 1987).
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on the kinase p70s6kβ . This kinase is involved in protein synthesis and cell proliferation, indicating that the compound may have potential applications in regulating these processes.
Mode of Action
The exact mode of action of this compound is not clearly understood at this time. The interaction of the compound with its targets and the resulting changes are subject to ongoing research. It’s important to note that the compound’s structure, particularly the presence of the pyrrole and pyridazine groups, may play a key role in its interactions with target proteins .
Biochemical Pathways
Given the potential activity on the kinase p70s6kβ , it’s plausible that the compound could influence pathways related to protein synthesis and cell growth.
Result of Action
Given the potential activity on the kinase p70S6Kβ , it’s possible that the compound could influence cell proliferation and protein synthesis.
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-19(17,18)13-7-6-12-10-4-5-11(15-14-10)16-8-2-3-9-16/h2-5,8-9,13H,6-7H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGAWKDDGNCHSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC1=NN=C(C=C1)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385180.png)
![2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide](/img/structure/B2385182.png)
![4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B2385184.png)
![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)
![5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2385186.png)

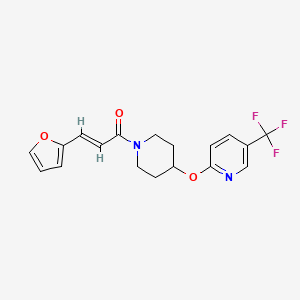

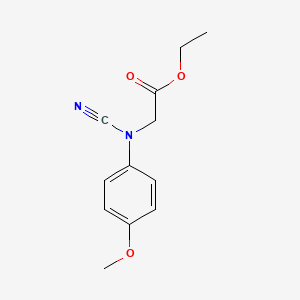
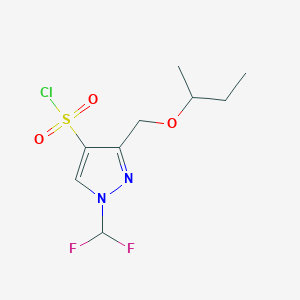
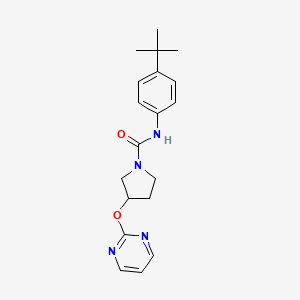
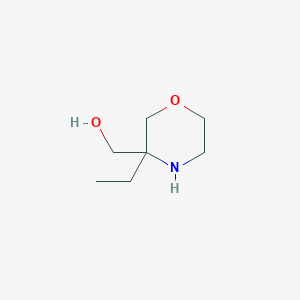
![2-[7-(4-chlorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide](/img/structure/B2385201.png)
